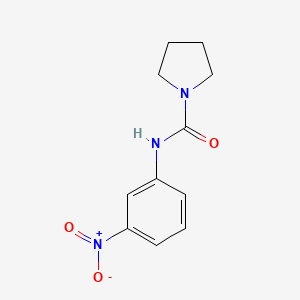

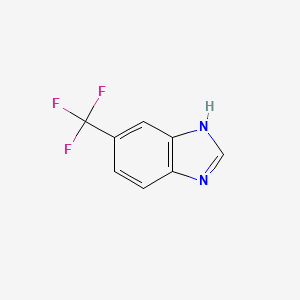

![molecular formula C9H12N2O B1296579 (3,4-二氢-2H-苯并[b][1,4]噁嗪-3-基)甲胺 CAS No. 54252-56-1](/img/structure/B1296579.png)

(3,4-二氢-2H-苯并[b][1,4]噁嗪-3-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

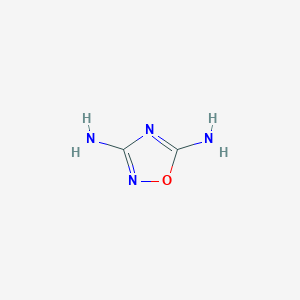

The compound “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . This compound has been used in the synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . It has also been used in the design and synthesis of novel compounds targeting histone deacetylases .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a structure-based drug discovery (SBDD) approach enabled the generation of various spiro scaffolds like azetidine-lactam, cyclobutane-lactam, and cyclobutane-carbamate as novel bioisosteres of this compound . Another study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a study reported the co-crystal structure of this compound with MAGL . Another study carried out docking assays for analyzing the binding mode and selectivity of this compound toward 8 HDAC isoforms .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, a study reported a three-step sequence for the synthesis of new indolizine derivatives containing 1,4-benzoxazine subunits . Another study reported the aldimine condensation to give regiospecific indolizin-1-imine product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. For instance, a study reported that a compound was identified as a selective CDK9 inhibitor with short pharmacokinetic and physicochemical properties suitable for intravenous administration .科学研究应用

Pharmaceutical Synthesis

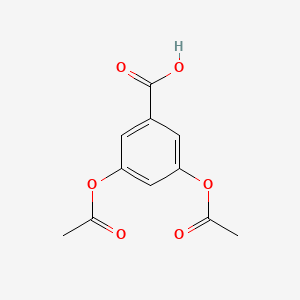

This compound is utilized in a CO2 based cascade process to create pharmaceutically relevant benzoxazine-2-one derivatives, with a focus on structural scope for these target molecules .

Medicinal Chemistry

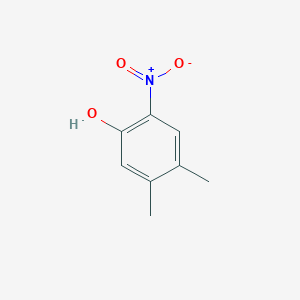

1,4-Benzoxazine compounds, including derivatives of the compound , have a wide range of biological applications. They are used as antibacterial , anticancer , antithrombotic , anticonvulsant , 5-HT6 receptor antagonists , bladder-selective potassium channel openers , dopamine agonists , inhibitors of PI3Kinase , and activators of PGI2 receptor .

Dual Thromboxane A2 Receptor Antagonism and Prostacyclin Receptor Activation

A series of derivatives have been developed as effective dual agents that block the TXA2 receptor and activate the PGI2 receptor. The synthesis, structure-activity relationships, and pharmacology both in vitro and in vivo have been reported .

Benzimidazole Conjugation

Novel analogues combining benzimidazole with 3,4-dihydro-2H-benzo[e][1,3] oxazine have been synthesized through a two-step protocol. These compounds’ structures were confirmed by NMR and Mass spectral data .

Antiproliferative Evaluation

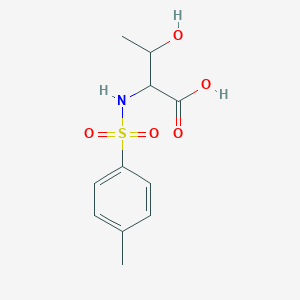

New molecules with 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives have been synthesized and evaluated for their antiproliferative properties. Their structures were elucidated using NMR, Mass spectra, and HPLC analysis .

作用机制

The mechanism of action of this compound has been studied in the context of its use as an inhibitor. For instance, it has been used as a potent and reversible MAGL inhibitor . It has also been used as a histone deacetylase inhibitor . Inhibition of these enzymes leads to various physiological effects.

未来方向

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBUMUKUDJXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306021 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine | |

CAS RN |

54252-56-1 |

Source

|

| Record name | 54252-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)